Home > Products > Screening Compounds P131586 > N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine -

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine

Catalog Number: EVT-11870015
CAS Number:
Molecular Formula: C10H8Cl2N4
Molecular Weight: 255.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine is a chemical compound with potential applications in medicinal chemistry, particularly as a modulator of the epidermal growth factor receptor. This compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities, including anticancer properties.

Source

The compound has been referenced in various patent applications and scientific literature, indicating its relevance in pharmaceutical research. Notably, it is associated with therapeutic strategies targeting cancer through modulation of specific receptors involved in cell proliferation and survival .

Classification

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine can be classified as:

  • Chemical Class: Pyrimidine derivatives
  • Functional Group: Amines and halogenated compounds
  • Biological Activity: Potential anticancer agent
Synthesis Analysis

Methods

The synthesis of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine can involve several methodologies. A common approach includes the following steps:

  1. Formation of Pyrimidine Ring: The initial step often involves the reaction of suitable anilines with halogenated pyrimidines to form the pyrimidine ring.
  2. Substitution Reactions: Subsequent reactions may involve nucleophilic substitutions where the amino group from benzene-1,2-diamine attacks the electrophilic carbon on the pyrimidine ring.
  3. Purification: The final product is typically purified using crystallization or chromatography techniques to ensure high purity for biological testing.

Technical details regarding specific reagents and conditions (e.g., temperature, solvent) can vary based on the desired yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine features:

  • A pyrimidine ring substituted at positions 2 and 5 with chlorine atoms.
  • A benzene ring connected via a diamine linkage at positions 1 and 2.
Chemical Reactions Analysis

Reactions

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.
  2. Coupling Reactions: It may undergo coupling reactions to form more complex structures or conjugates useful in drug development.
  3. Dehalogenation: Under certain conditions, the chlorine substituents can be replaced or removed to modify the compound's reactivity.

Technical details regarding reaction conditions (e.g., pH, temperature) are crucial for optimizing yields .

Mechanism of Action

Process

The mechanism of action for N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine primarily involves its interaction with the epidermal growth factor receptor. This interaction can inhibit downstream signaling pathways that promote cell division and survival in cancer cells.

Data

Research indicates that compounds targeting this receptor can lead to reduced tumor growth and increased apoptosis in cancerous cells. Specific binding affinities and kinetic parameters would be determined through assays such as surface plasmon resonance or radiolabeled binding studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of amino groups.

Relevant data regarding melting point, boiling point, and specific reactivity profiles would be essential for practical applications in drug formulation .

Applications

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine has several scientific uses:

  1. Anticancer Research: As a potential therapeutic agent targeting specific cancer pathways.
  2. Biochemical Studies: Used in studies examining receptor-ligand interactions and cellular signaling mechanisms.
  3. Drug Development: Serves as a lead compound for synthesizing new derivatives with enhanced efficacy and selectivity against cancer cells.
Introduction to N1-(2,5-Dichloropyrimidin-4-yl)benzene-1,2-diamine Research Significance

Context within Heterocyclic Bioconjugation Chemistry

N1-(2,5-Dichloropyrimidin-4-yl)benzene-1,2-diamine exhibits distinctive reactivity patterns central to heterocyclic bioconjugation strategies. The 2,5-dichloropyrimidine moiety possesses two differentially reactive chlorine atoms, enabling sequential and chemoselective nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 2-position is significantly more electrophilic than the chlorine at the 5-position due to the inductive effect of the adjacent nitrogen atom (N1) within the pyrimidine ring [3] [7]. This differential reactivity allows for controlled stepwise functionalization: the chlorine at the 2-position is typically displaced first by primary amines or other strong nucleophiles under mild conditions, followed by displacement of the chlorine at the 5-position under more forcing conditions or with different nucleophiles [2] [7]. This sequential displacement is critical for constructing asymmetric molecular architectures often required for biological activity.

Simultaneously, the benzene-1,2-diamine group provides two potential nucleophilic nitrogen atoms (primary amino group and the less nucleophilic adjacent amino group) capable of participating in cyclization, condensation, or metal-coordination reactions. The ortho-diamine functionality enables the formation of benzimidazoles, quinoxalines, or metal-chelating complexes, adding another dimension to its bioconjugation versatility [1] [4]. The presence of the electron-withdrawing pyrimidine ring slightly decreases the electron density on the phenyl ring, potentially influencing the reactivity and acidity of the diamine protons. Consequently, this compound serves as a linchpin for constructing complex polyheterocyclic systems via convergent synthesis pathways, facilitating access to diverse chemical space relevant to pharmaceutical development. Its bifunctional nature bridges electron-deficient (pyrimidine) and electron-rich (diamine) chemical domains, making it a versatile handle for synthesizing complex molecules with precise spatial and electronic properties.

Role as Key Intermediate in Medicinal Chemistry Platforms

N1-(2,5-Dichloropyrimidin-4-yl)benzene-1,2-diamine has emerged as a critical building block in several high-value medicinal chemistry platforms, primarily due to its ability to generate structurally diverse and biologically active scaffolds. Its most prominent application lies in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly those targeting oncogenic mutants, including the resistance-conferring T790M mutation. The compound serves as the central core for generating 4-anilinoquinazoline and 4-anilinopyrimidine derivatives, which are established privileged structures in kinase inhibition [2] [7]. In these syntheses, the chlorine atom at the 2-position of the pyrimidine is typically displaced first by an aniline or other aryl/heteroaryl amine, forming a key arylaminopyrimidine linkage. Subsequent modification of the remaining chlorine at the 5-position and functionalization of the benzene-1,2-diamine group (e.g., via cyclization or acylation) yields potent inhibitors. For instance, analogous synthetic routes employing this intermediate or closely related derivatives have yielded compounds demonstrating significant activity against non-small cell lung cancer (NSCLC) models driven by mutant EGFR [2] [7].

Beyond oncology, this intermediate plays a crucial role in developing modulators of Central Nervous System (CNS) targets. Its structure possesses properties amenable to blood-brain barrier penetration (moderate molecular weight, potential for forming hydrogen bonds, balanced lipophilicity). Recent patent literature (WO2024091541A1) highlights the use of structurally similar dichloropyrimidine-aniline intermediates in synthesizing potent and selective G protein-coupled receptor 52 (GPR52) agonists/antagonists [6]. GPR52 represents a promising target for neuropsychiatric disorders (e.g., schizophrenia), Huntington's disease, and other movement disorders. The specific reactivity of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine allows for the efficient introduction of diverse substituents essential for optimizing target affinity, selectivity, and pharmacokinetic properties required for CNS drugs. The benzene-1,2-diamine moiety is particularly valuable for introducing solubilizing groups, forming heterocyclic fused systems (like benzimidazoles), or enabling conformational constraint through intramolecular interactions.

Table 1: Medicinal Chemistry Applications of N1-(2,5-Dichloropyrimidin-4-yl)benzene-1,2-diamine Derived Scaffolds

Therapeutic AreaMolecular TargetRole of IntermediateKey Structural Modifications EnabledRepresentative Patent/Reference
OncologyEGFR mutants (L858R, T790M, Exon19Del)Core anilinopyrimidine scaffold providerStepwise displacement of Cl atoms; Cyclization of ortho-diamine to form fused systems (e.g., imidazopyrimidines); Introduction of Michael acceptor groups (e.g., acrylamides)US9593098B2 [2], EP2736895A1 [7]
CNS DisordersGPR52Bifunctional coupling unit for diverse amine/heterocycle introductionFunctionalization of Cl sites with aryl/heteroaryl amines; Modification of diamine for solubility/BBB tuning; Formation of tricyclic systems via diamine cyclizationWO2024091541A1 [6]
Inflammation/AutoimmunityKinases (JAK, SYK, BTK) & Cytokine SignalingVersatile hinge-binding mimetic precursorIntroduction of hinge-binding elements via pyrimidine substitution; Optimization of selectivity pockets via diamine derivatization; Linker diversification(Implicit in kinase inhibitor claims across cited patents)

The compound's significance extends further as a precursor for generating molecular probes and fragments used in chemical biology and screening campaigns. Its derivatization potential allows for the facile attachment of fluorophores, affinity tags (biotin), or isotopic labels onto either the pyrimidine ring or the diamine moiety, enabling target engagement and mechanistic studies for novel biological targets identified through phenotypic screening where the primary target is unknown [1] [6]. This versatility underscores its foundational role in modern drug discovery workflows beyond just lead optimization.

Research Landscape and Knowledge Gaps

Despite its established utility, significant knowledge gaps and research opportunities surround N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine. A primary gap lies in the systematic exploration of its differential reactivity. While the sequential displacement of the chlorine atoms is empirically established, a comprehensive quantitative understanding of the kinetic and thermodynamic parameters governing these SNAr reactions under diverse conditions (solvent, temperature, catalyst presence) is lacking. Detailed mechanistic studies, potentially using computational chemistry (DFT calculations) combined with kinetic analysis, are needed to predict and optimize substitution sequences for complex multifunctional nucleophiles or under unconventional reaction media (e.g., micellar catalysis, continuous flow) [3]. This knowledge is crucial for enhancing synthetic efficiency and enabling the incorporation of sensitive functional groups.

The full potential of the benzene-1,2-diamine group remains underexploited in medicinal chemistry applications. Current literature and patents primarily utilize it for ring formation (benzimidazoles) or simple acylation/alkylation [2] [4]. Research gaps exist in exploring its use in:

  • Metal-directed assembly: Developing robust complexes with diagnostic or therapeutic radiometals (e.g., ⁶⁸Ga, ⁹⁹ᵐTc, ¹⁷⁷Lu) for theranostic applications, leveraging the diamine's strong chelating potential which is currently absent from patent literature [1] [4].
  • Advanced cyclization strategies: Creating novel heterocyclic systems beyond benzimidazoles, such as quinoxalinones or benzodiazepines, directly from this precursor, potentially accessing new bioactive chemotypes.
  • Orthogonal protection/deprotection strategies: Developing methodologies to selectively protect one amino group while functionalizing the other, enabling even greater structural diversification that is not evident in current synthesis routes within the examined patents.

A critical knowledge gap pertains to the metabolic fate and structure-metabolism relationships (SMR) of derivatives built around this core. While the compound itself is an intermediate, understanding how modifications influence the metabolic stability and potential bioactivation pathways of resulting drug candidates is essential. The diamine moiety, in particular, could be susceptible to oxidation (leading to quinone-diimines) or acetylation, potentially forming reactive metabolites. Predictive studies on the metabolic soft spots associated with different derivatization patterns of this core are virtually absent from the literature and represent a significant research need to de-risk downstream development [1] [6].

Furthermore, application in novel therapeutic modalities beyond small molecule kinase inhibitors or GPCR ligands is largely unexplored. Research gaps include its potential use in:

  • Proteolysis Targeting Chimeras (PROTACs): Serving as a versatile linker element connecting an E3 ligase ligand to a target protein binder, exploiting the orthogonal reactivities of the dichloropyrimidine and diamine groups.
  • Covalent inhibitors: While acrylamides attached to anilines displacing one chlorine are common (as in osimertinib analogues), systematic exploration of other electrophiles (e.g., sulfonyl fluorides, cyanoacrylamides) installed via this intermediate is limited [2] [7].
  • Polymer-based therapeutics or biomaterials: Utilizing its reactivity for conjugation to peptides, proteins, or functionalized polymers, an area not covered in the existing patent landscape retrieved.

Addressing these knowledge gaps requires interdisciplinary research combining detailed mechanistic organic chemistry, computational modeling, medicinal chemistry optimization, and early ADMET profiling. The compound’s established synthetic utility provides a solid foundation, but focused efforts on its underutilized reactivity and applications are necessary to unlock its full potential in developing next-generation therapeutics and chemical tools.

Properties

Product Name

N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine

IUPAC Name

2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine

Molecular Formula

C10H8Cl2N4

Molecular Weight

255.10 g/mol

InChI

InChI=1S/C10H8Cl2N4/c11-6-5-14-10(12)16-9(6)15-8-4-2-1-3-7(8)13/h1-5H,13H2,(H,14,15,16)

InChI Key

IOUSSSXSMQFGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=NC(=NC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.